Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound with a methacrylate group, making it highly reactive and useful in various chemical processes. The compound is often used in polymer chemistry due to its ability to undergo polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium typically involves the reaction of 1,3-propane sultone with N,N-dimethylaminoethyl methacrylate in the presence of a solvent like acetonitrile. The reaction is carried out at room temperature (around 25°C) and requires stirring for about 12 hours. After the reaction, the mixture is left to stand for 36 hours to allow the formation of a white precipitate, which is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency in the product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium undergoes various chemical reactions, including:
Polymerization: Due to the presence of the methacrylate group, the compound readily undergoes free radical polymerization.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Addition: The double bond in the methacrylate group allows for addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as halides or thiols can react with the quaternary ammonium group under mild conditions.
Addition: Reagents like hydrogen bromide or chlorine can add across the double bond in the methacrylate group.
Major Products Formed
Polymerization: The major product is a polymer with repeating units derived from the methacrylate monomer.
Substitution: Products include substituted quaternary ammonium compounds.
Addition: The addition products are typically halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the modification of biomolecules and the study of enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium involves its ability to undergo polymerization and form stable polymers. The methacrylate group allows for the formation of covalent bonds with other monomers, leading to the creation of complex polymer networks. The quaternary ammonium group provides ionic interactions that can enhance the stability and functionality of the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Similar in structure but contains a sulfopropyl group instead of a methyl sulfate group.
N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium chloride: Contains a chloride ion instead of a methyl sulfate group.
Uniqueness
Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium is unique due to its combination of a methacrylate group and a quaternary ammonium group, which provides both reactivity and stability. This makes it particularly useful in applications requiring durable and functional polymers.
Eigenschaften
Molekularformel |
C10H22NO6S+ |
---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
methyl hydrogen sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C9H18NO2.CH4O4S/c1-8(2)9(11)12-7-6-10(3,4)5;1-5-6(2,3)4/h1,6-7H2,2-5H3;1H3,(H,2,3,4)/q+1; |
InChI-Schlüssel |
IHBKAGRPNRKYAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.